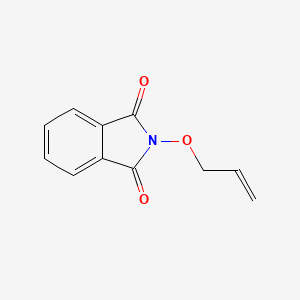

N-Allyloxyphthalimide

説明

Structure

3D Structure

特性

IUPAC Name |

2-prop-2-enoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKREICBUWCANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377542 | |

| Record name | N-Allyloxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39020-79-6 | |

| Record name | N-Allyloxyphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyloxyphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Allyloxyphthalimide and Its Analogues

Traditional Chemical Synthesis Routes

Traditional methods for the synthesis of N-Allyloxyphthalimide have historically relied on well-established organic reactions, primarily nucleophilic substitution. These routes are characterized by their procedural familiarity and have undergone various modifications to improve efficiency and yield.

Nucleophilic Substitution Reactions

The foundational method for synthesizing this compound involves a nucleophilic substitution reaction. researchgate.netlibretexts.orgwikipedia.org In a typical procedure, N-hydroxyphthalimide acts as the nucleophile, attacking an allyl halide, such as allyl bromide. The reaction is often facilitated by a base, which deprotonates the hydroxyl group of N-hydroxyphthalimide to form a more potent nucleophile, the phthalimide (B116566) N-oxide anion. This anion then displaces the halide from the allyl substrate, resulting in the formation of this compound.

This method is an adaptation of the Gabriel synthesis, which is traditionally used for preparing primary amines. libretexts.org In this context, the phthalimide moiety serves to deliver the nitrogen-oxygen functionality. libretexts.org The stability of the phthalimide anion, due to charge delocalization by the two adjacent carbonyl groups, makes it a suitable nucleophile for this type of substitution. libretexts.org

Modifications of Established Procedures

Over time, modifications to the basic nucleophilic substitution protocol have been introduced to optimize the synthesis. One such modification involves the use of different bases and solvents to enhance the reaction rate and yield. For instance, a method described by Bauer and Suresh has been modified for the preparation of allyl-oxy phthalimide from N-hydroxy phthalimide and allyl bromide. asianpubs.org This modified procedure subsequently utilized the this compound as a starting material for further syntheses, such as the preparation of 2,3-dibromophthalimido-oxy propane (B168953) through bromination. asianpubs.org

Electrochemically Induced Synthesis of N-Allyloxyphthalimides

More recently, electrochemical methods have emerged as a powerful and "green" alternative for the synthesis of N-Allyloxyphthalimides. These techniques offer a high degree of control and can proceed under mild conditions, often avoiding the need for harsh reagents.

Cross-Dehydrogenative C–O Coupling Strategies

A significant advancement in the synthesis of N-Allyloxyphthalimides is the use of electrochemically induced cross-dehydrogenative C–O coupling. doaj.orgacs.orgresearchgate.net This strategy involves the direct coupling of N-hydroxyphthalimide with alkenes that possess an allylic hydrogen atom. doaj.orgacs.orgresearchgate.netnih.govacs.org The reaction is carried out in an undivided electrochemical cell, typically with a carbon felt anode and a platinum cathode. researchgate.netnih.gov

This method is notable for its high atom and step economy, as it avoids the pre-functionalization of the starting materials. nih.gov Instead of the expected oxidation of the allylic site to a carbonyl group or functionalization of the double bond, this process selectively forms the C–O bond, yielding N-allyloxyphthalimides in moderate to good yields, with reported yields up to 79%. researchgate.netnih.gov The process works by abstracting a hydrogen atom from the allylic position, allowing for functionalization while leaving the C=C double bond intact. acs.orgresearchgate.netnih.gov

A variety of alkenes can be used in this reaction, leading to a range of N-alkoxyphthalimide products. The general procedure involves the electrolysis of a solution containing the alkene, N-hydroxyphthalimide, a base such as pyridine (B92270), and a supporting electrolyte like pyridinium (B92312) perchlorate (B79767) in a solvent like acetonitrile. nih.gov

Role of Phthalimide-N-oxyl (PINO) Radical as a Mediator

The key to the success of the electrochemical cross-dehydrogenative coupling is the Phthalimide-N-oxyl (PINO) radical. acs.orgresearchgate.netnih.gov This radical is generated from the anodic oxidation of N-hydroxyphthalimide. nih.gov The PINO radical is an effective hydrogen atom transfer (HAT) mediator. researchgate.net It selectively abstracts a hydrogen atom from the allylic position of the alkene, creating a C-centered radical intermediate. acs.orgresearchgate.netnih.gov This intermediate is then intercepted by another PINO radical to form the desired C–O bond. researchgate.netnih.gov

The reactivity of the PINO radical is crucial; it favors hydrogen abstraction over addition to the C=C double bond, which prevents side reactions like allylic oxidation. researchgate.netnih.gov This controlled reactivity ensures the selective formation of N-allyloxyphthalimides. researchgate.net

Optimization of Electrochemical Reaction Parameters

The efficiency of the electrochemical synthesis of N-Allyloxyphthalimides is highly dependent on the reaction conditions. nih.gov Optimization of these parameters is critical to maximize the yield of the desired product and minimize side reactions. Key parameters that have been studied and optimized include the choice of solvent, base, supporting electrolyte, and current density. nih.govacs.org

For instance, the reaction is typically conducted in an undivided cell under an argon atmosphere to prevent side oxidation processes involving atmospheric oxygen. nih.gov The use of a carbon felt anode and a platinum wire cathode is common. nih.gov Constant current electrolysis is applied, and the amount of charge passed is carefully controlled (e.g., 2.2 F/mol). nih.gov

The optimization process involves systematically varying these parameters. For example, different bases (e.g., pyridine, 2,6-lutidine, triethylamine) and supporting electrolytes (e.g., pyridinium perchlorate, tetra-n-butylammonium perchlorate) have been tested to find the optimal combination for a given alkene substrate. acs.org The concentration of the reactants and the current density are also fine-tuned to achieve the best results. nih.govacs.org

Below is a table summarizing the scope of synthesized N-Alkoxyphthalimides from various alkenes and N-hydroxyphthalimide (NHPI) using the optimized electrochemical method. nih.gov

| Entry | Alkene | Product | Yield (%) |

| a | Cyclohexene (B86901) | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 79 |

| b | Cycloheptene | 2-(Cyclohept-2-en-1-yloxy)isoindoline-1,3-dione | 72 |

| c | Cyclooctene | 2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 |

| d | (E)-Oct-2-ene | 2-((E)-Oct-3-en-2-yloxy)isoindoline-1,3-dione | 64 |

| e | α-Pinene | 2-(((1R,2R,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methoxy)isoindoline-1,3-dione | 61 |

| f | Allylbenzene | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 54 |

| g | β-Pinene | 2-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methoxy)isoindoline-1,3-dione | 59 |

| h | 2,3-Dimethylbut-2-ene | 2-((2,3-Dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione | 53 |

Reaction conditions: alkene (1.5 mmol), NHPI (0.5 mmol), [pyH]ClO₄ (0.5 mmol), pyridine (0.5 mmol), in CH₃CN (10.0 mL), undivided cell, carbon felt anode, Pt wire cathode, constant current electrolysis with i = 50 mA, F = 2.2 F/mol, 20–25 °C, Ar atmosphere. nih.gov

Mechanistic Insights into Electrochemical Pathways

The electrochemical synthesis of N-allyloxyphthalimides from N-hydroxyphthalimide (NHPI) and alkenes with allylic hydrogen atoms provides a notable example of a cross-dehydrogenative C–O coupling reaction. acs.org This process is typically conducted in an undivided electrochemical cell, often utilizing a carbon felt anode and a platinum cathode. acs.orgnih.gov The reaction successfully proceeds, yielding N-allyloxyphthalimides in moderate to good yields without significant oxidation of the allylic site to a carbonyl group or functionalization of the C=C double bond. acs.org

Mechanistic investigations, primarily through cyclic voltammetry (CV), have elucidated the probable reaction pathway. acs.org The key steps are outlined below:

Deprotonation and Oxidation : The process begins with the deprotonation of N-hydroxyphthalimide (NHPI) by a base, such as pyridine, to form an anion. This anion is then oxidized at the anode to generate the phthalimide-N-oxyl (PINO) radical. acs.orgnih.gov

Hydrogen Atom Abstraction (HAT) : The electrochemically generated PINO radical acts as a hydrogen atom transfer (HAT) mediator. It selectively abstracts an allylic hydrogen atom from the alkene substrate, leading to the formation of a stabilized allylic radical. acs.orgnih.gov

Radical Recombination : The final step involves the recombination of the newly formed C-centered allylic radical with the PINO radical. The PINO radical can react as either an O- or N-centered radical, but the major product is the O-coupled this compound. acs.org In some cases, minor C–N coupling products can also be formed, which may undergo subsequent rearrangement. acs.orgnih.gov

This electrochemical approach showcases the dual reactivity of the PINO radical, which serves as both a HAT mediator and a coupling partner. acs.org The intrinsic properties of heterogeneous electron transfer reactions make electrosynthesis a compelling strategy for developing environmentally favorable oxidation and reduction processes. nih.gov The generation of reactive intermediates like radical ions and free radicals through electrochemical means opens up extensive possibilities for designing novel organic reactions. nih.govcardiff.ac.uk

A study on the electrochemically induced reaction between various alkenes and NHPI demonstrated the formation of N-allyloxyphthalimides in yields ranging from 53% to 79%. acs.org The reaction was carried out in an undivided cell, highlighting the operational simplicity of this method. acs.orgnih.gov

| Alkene Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 79 | acs.org |

| Cyclooctene | (Z)-2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 | nih.gov |

| Allylbenzene | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione | 54 | nih.gov |

| 2,3-Dimethylbut-2-ene | Mixture of 2-((2,3-dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione and 2-((3,3-dimethylbut-1-en-2-yl)oxy)isoindoline-1,3-dione | 53 | nih.gov |

Other Advanced Synthetic Approaches

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis represents a powerful tool for C–H bond functionalization and the construction of C–O and C–N bonds, providing efficient routes to N-alkoxyphthalimides and their analogues. rsc.orgacs.org While traditional methods often involve the Gabriel synthesis or Mitsunobu reactions, modern approaches focus on direct, atom-economical transformations. nih.govorganic-chemistry.org

Catalytic systems based on copper, iron, and manganese have been developed for the direct dioxygenation of alkenes with N-hydroxyphthalimide to produce β-keto-N-alkoxyphthalimides. nih.gov More broadly, transition-metal-catalyzed C(sp³)–H functionalization has been extensively used to form various chemical bonds directly from simple precursors. rsc.org These reactions often proceed through radical mechanisms, where the metal catalyst facilitates the generation of key reactive intermediates. acs.org

For instance, palladium-catalyzed reactions are prominent in forming N-substituted phthalimides. A plausible mechanism for a palladium-catalyzed carbonylative cyclization involves the oxidative insertion of palladium into a carbon-halogen bond of an ortho-halobenzoic acid derivative. thieme-connect.com Subsequent coordination with carbon monoxide and an amine, followed by intramolecular cyclization and reductive elimination, yields the N-substituted phthalimide. thieme-connect.com Although this specific example produces N-aryl or N-alkyl phthalimides, the principles can be extended to N-alkoxy analogues through strategic choice of starting materials.

The versatility of transition metals like copper and palladium allows for a wide range of cross-coupling reactions. beilstein-journals.orgmdpi.com These methods are valued for their efficiency and broad substrate scope, enabling the synthesis of complex molecules under relatively mild conditions. acs.orgmdpi.com The development of heterogeneous catalysts, such as polymer-supported palladium complexes, further enhances the sustainability of these processes by allowing for catalyst recycling. thieme-connect.com

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper, Iron, or Manganese catalysts | Direct dioxygenation of alkenes with NHPI | Forms β-keto-N-alkoxyphthalimides. | nih.gov |

| TBAI/TBHP | α-aminoxylation of ketones | A transition-metal-free system that constructs N-alkoxyphthalimide products via a cross-dehydrogenative coupling (CDC). | nih.gov |

| Polymer-supported Palladium–N-heterocyclic carbene (PS-Pd-NHC) | Carbonylative cyclization of o-iodobenzoic acid and amines | Efficient, phosphine-free, heterogeneous, and recyclable catalyst for N-substituted phthalimide synthesis. | thieme-connect.com |

Photochemical Synthesis Routes

Photochemical methods offer mild and highly selective pathways for synthesizing and transforming N-alkoxyphthalimides. researchgate.net These reactions are typically initiated by the absorption of light by a photocatalyst, which then triggers an electron or energy transfer to activate the substrate. beilstein-journals.org N-alkoxyphthalimides are excellent precursors for generating alkoxy radicals under visible light irradiation due to the relatively weak N-O bond. researchgate.netnih.gov

One prominent photochemical pathway is the photoinduced electron-transfer (PET) promoted redox fragmentation of N-alkoxyphthalimides. nih.gov Mechanistic studies suggest this reaction can proceed through a unique concerted intramolecular fragmentation process, which offers synthetic advantages. nih.govresearchgate.net Alternatively, single-electron reduction of the N-alkoxyphthalimide by a photoredox catalyst can lead to cleavage of the N-O bond, releasing a free alkoxy radical. researchgate.net This alkoxy radical is a versatile intermediate that can undergo further transformations, such as hydrogen atom transfer (HAT) or β-scission, to generate C-centered radicals for subsequent bond formation. researchgate.netnih.gov

For example, a metal-free, photocatalyst-free cross-dehydrogenative coupling (CDC) has been developed for the synthesis of α-tertiary amino acids. nih.gov In this system, a bench-stable N-alkoxyphthalimide generates a highly electrophilic alkoxy radical upon irradiation. This radical acts as a potent HAT reagent, capable of cleaving strong C(sp³)–H bonds to generate alkyl radicals, which then couple with other radical species in the medium. nih.gov

Visible-light photoredox catalysis has proven to be a powerful tool for these transformations, utilizing catalysts like ruthenium or iridium complexes, or even organic dyes. beilstein-journals.org These methods are distinguished by their mild reaction conditions, high functional group tolerance, and ability to generate highly reactive species in a controlled manner. beilstein-journals.orgnih.gov

| Method | Key Intermediate | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Photoinduced Electron Transfer (PET) Fragmentation | Radical anion | A concerted intramolecular fragmentation process upon single-electron reduction. | Highlights synthetic advantages in redox fragmentation of various heterocyclic substrates. | nih.govresearchgate.net |

| Visible-light Photoredox Catalysis | Alkoxy radical | Single-electron reduction of N-alkoxyphthalimide leads to N-O bond cleavage. The resulting alkoxy radical can undergo HAT or β-scission. | Metal-free options are available; exhibits excellent functional group tolerance and mild conditions. | researchgate.netbeilstein-journals.orgnih.gov |

| Light-mediated Deoxygenative Alkylation | Alkoxy radical, Phosphoranyl radical | N-O bond cleavage forms an alkoxy radical, which reacts with P(OMe)₃ to form a phosphoranyl radical. This fragments to an alkyl radical. | A novel strategy to access alkyl radicals from N-alkoxyphthalimides for reaction with allyl and alkenyl sulfones. | chemrxiv.org |

Reactivity and Mechanistic Investigations of N Allyloxyphthalimide

Radical Chemistry of the Allyloxy Moiety

The radical chemistry of N-Allyloxyphthalimide is a cornerstone of its reactivity, offering selective pathways to functionalize the molecule. These transformations are often initiated by the generation of the phthalimide-N-oxyl (PINO) radical from a precursor like N-hydroxyphthalimide (NHPI), which then engages in a series of radical-mediated steps. thieme-connect.deubc.canih.gov

Hydrogen Atom Transfer (HAT) Processes

A key mechanistic step in the radical chemistry of this compound is the Hydrogen Atom Transfer (HAT) process. In electrochemically induced reactions, the PINO radical, generated from the anodic oxidation of N-hydroxyphthalimide (NHPI), acts as a potent HAT agent. thieme-connect.deubc.canih.gov This radical selectively abstracts a hydrogen atom from the allylic position of an alkene, a process favored due to the lower bond dissociation energy of allylic C-H bonds. This abstraction generates a resonance-stabilized C-centered allylic radical. thieme-connect.deubc.canih.gov The ability of the PINO radical to mediate this HAT process is a critical initiation step for subsequent functionalization reactions. thieme-connect.deubc.canih.govrsc.org

Interception and Recombination of C-Centered Allylic Radicals

Following the HAT process, the newly formed C-centered allylic radical is highly reactive and can be intercepted by the PINO radical. thieme-connect.deubc.canih.gov This interception is a recombination step where the allylic radical couples with the PINO radical. ubc.ca The PINO radical exhibits dual reactivity, capable of acting as both an O-centered and N-centered radical. acs.org This leads to the formation of two primary types of products: C-O coupling products (N-allyloxyphthalimides) and C-N coupling products. thieme-connect.deubc.caacs.org The recombination terminates the radical chain, leading to stable final products. rsc.org

Selective Functionalization at the Allylic Position

The sequence of HAT followed by radical recombination allows for the highly selective functionalization of the allylic position of alkenes, yielding N-allyloxyphthalimides. thieme-connect.deubc.canih.gov This method has been successfully applied to a variety of cyclic and acyclic alkenes. For instance, the reaction of cyclohexene (B86901) with NHPI under electrochemical conditions yields the corresponding this compound in good yield. ubc.carsc.org In the case of unsymmetrical alkenes like hex-1-ene and allylbenzene, a mixture of regioisomeric products can be obtained. ubc.ca

This electrochemical approach for allylic C-O coupling offers a green and efficient alternative to traditional methods that often rely on transition metal catalysts. ubc.ca The reaction proceeds in a simple undivided cell, providing moderate to good yields of the desired this compound products. ubc.canih.gov

Table 1: Synthesis of N-Alkoxyphthalimides from Various Alkenes and NHPI Reaction conditions: alkene (1.5 mmol), NHPI (0.5 mmol), [pyH]ClO4 (0.5 mmol), pyridine (B92270) (0.5 mmol), in CH3CN (10.0 mL) in an undivided cell with a carbon felt anode and Pt wire cathode at a constant current. ubc.ca

| Alkene | Product | Yield (%) |

| Cyclohexene | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 79 |

| Cyclopentene (B43876) | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72 nih.gov |

| Cyclooctene | (Z)-2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione | 68 thieme-connect.denih.gov |

| Hex-1-ene | Mixture of 2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione and 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione | 79 |

| Safrole | 2-((3-(Benzo[d] thieme-connect.denih.govdioxol-5-yl)allyl)oxy)isoindoline-1,3-dione | 76 nih.gov |

| Allylbenzene | Mixture of 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione and 2-((1-Phenylallyl)oxy)isoindoline-1,3-dione | 69 (54 for 3f) ubc.ca |

| Isophorone | 2-((3,5,5-Trimethylcyclohex-2-en-1-yl)oxy)isoindoline-1,3-dione | 63 |

Addition Reactions Involving the Allylic Double Bond

While the primary reactivity of this compound under the conditions described above is at the allylic C-H bond, the allylic double bond itself represents a potential site for addition reactions. The regioselectivity between allylic C-H functionalization and addition to the C=C bond can be influenced by the stability of the radical intermediate formed. ubc.ca If addition to the double bond leads to a more stabilized radical, such as a benzyl (B1604629) radical, a mixture of products may be formed. ubc.ca

In the context of N-hydroxyphthalimide chemistry, the PINO radical has been shown to add to the double bond of styrenes and vinyl azides in separate studies. ubc.ca However, in the electrochemical synthesis of N-allyloxyphthalimides from alkenes bearing an allylic hydrogen, the functionalization of the double bond is generally avoided, with the reaction proceeding selectively at the allylic position. thieme-connect.deubc.canih.gov Specific studies focusing solely on addition reactions to the double bond of pre-formed this compound are not extensively detailed in the reviewed literature, suggesting this pathway is less common or less synthetically exploited compared to the radical allylic functionalization.

Intramolecular Cyclization Pathways

The structure of this compound, containing both an alkene and a phthalimide (B116566) group, suggests the possibility of intramolecular cyclization reactions. While direct studies on the intramolecular cyclization of this compound itself are not prominent in the surveyed literature, related systems offer insights into potential pathways. For instance, N-acylaminophthalimides can undergo intramolecular cyclization to the benzylic position to form lactams. thieme-connect.de Additionally, a PIDA-mediated radical cyclization of o-(allyloxy)arylaldehydes with NHPI has been reported, demonstrating the feasibility of cyclization involving the allyloxy moiety in the presence of a radical initiator. rsc.orgrsc.org

The potential for intramolecular cyclization of N-alkoxyphthalimides has been noted in the context of visible-light-induced reactions. For example, an N-alkoxyphthalimide with a pendant alkene at the δ-position undergoes a 5-exo-cyclization. thieme-connect.de This suggests that if the allyloxy chain of this compound were appropriately substituted to favor an intramolecular process, cyclization could be a viable reaction pathway. However, dedicated research on the specific intramolecular cyclization pathways of unsubstituted this compound remains an area for further exploration.

Exploration of C-O and C-N Coupling Products and Mechanisms

As mentioned in section 3.1.2, the recombination of the C-centered allylic radical with the PINO radical can occur through either the oxygen or the nitrogen atom of the PINO radical. acs.org

The major product pathway is typically the C-O coupling , which leads to the formation of N-allyloxyphthalimides. thieme-connect.deubc.ca The mechanism involves the attack of the oxygen atom of the PINO radical onto the C-centered allylic radical. acs.org

A competing pathway is the C-N coupling , where the nitrogen atom of the PINO radical attacks the C-centered allylic radical. thieme-connect.deubc.ca This initially forms a C-N coupled intermediate, which can then undergo rearrangement to yield a rearranged product. acs.org In the electrochemical reaction of cyclohexene with NHPI, a C-N coupling product was isolated in a 14% yield alongside the major C-O coupled product (72% yield). rsc.org This demonstrates that while C-O coupling is generally favored, the C-N coupling pathway is a tangible, albeit minor, mechanistic route. ubc.carsc.org The dual reactivity of the PINO radical as both a HAT mediator and a coupling partner is a key feature of this process. ubc.canih.gov

Thermal Reactivity and Polymerization Initiating Properties

The thermal behavior of this compound is characterized by two distinct pathways depending on the temperature and reaction conditions. At elevated temperatures, typically in the range of 400-500 °C under vacuum, the compound undergoes pyrolytic decomposition. In contrast, at significantly lower temperatures (40-65 °C), it can function as an effective initiator for radical polymerization, suggesting a different, lower-energy decomposition mechanism is at play.

High-Temperature Pyrolytic Decomposition

Research into the flash vacuum pyrolysis (FVP) of N-alkoxyphthalimides, including structures analogous to this compound, has elucidated a primary thermal decomposition pathway. arkat-usa.orgresearchgate.net This process, conducted at temperatures between 400 °C and 500 °C, does not proceed via simple homolysis to generate radicals for polymerization. Instead, it involves a proposed semiconcerted mechanism through a six-membered transition state. arkat-usa.org This pathway leads to the elimination of phthalimide and the formation of an aldehyde corresponding to the alkoxy substituent. arkat-usa.orgresearchgate.net

For N-alkoxyphthalimides, the reaction yields were found to be dependent on the pyrolysis temperature and the nature of the substituent. The table below summarizes the findings for various N-alkoxyphthalimides, illustrating the product distribution under FVP conditions.

Table 1: Product Yields from Flash Vacuum Pyrolysis (FVP) of N-Alkoxyphthalimides (3a-n) at 400-500 °C arkat-usa.orgresearchgate.net

| Compound | R Group | Pyrolysis Temp. (°C) | Aldehyde Yield (%) | Phthalimide Yield (%) |

|---|---|---|---|---|

| 3a | CH₃CO | 400 | 14 | 60 |

| 3b | C₆H₅CO | 400 | 46 | 46 |

| 3c | CH₃COCH₂ | 400 | 18 | 67 |

| 3f | C₂H₅OCO | 400 | 22 | 57 |

| 3g | NC | 400 | 12 | 74 |

| 3h | p-CH₃C₆H₄ | 500 | 28 | 61 |

| 3i | p-NCC₆H₄ | 500 | 32 | 60 |

| 3j | p-ClC₆H₄ | 500 | 27 | 63 |

| 3k | C₆H₅ | 500 | 38 | 50 |

| 3l | p-CH₃OC₆H₄CO | 400 | 49 | 50 |

| 3m | p-ClC₆H₄CO | 400 | 38 | 52 |

| 3n | p-O₂NC₆H₄CO | 500 | 32 | 58 |

The mechanism suggests that the reaction is facilitated by electron-withdrawing groups in the R substituent, which increases the acidity of the hydrogen atom involved in the six-membered transition state, thereby easing the C-H bond cleavage. arkat-usa.org This high-temperature behavior highlights the intrinsic thermal instability of the N-O-C linkage but through a pathway that is not primarily aimed at generating initiating radicals for polymerization.

Low-Temperature Polymerization Initiation

In contrast to its high-temperature pyrolysis, this compound and related N-alkoxyphthalimides have been identified as efficient initiators for the radical polymerization of various monomers at much milder temperatures. wiley.comresearchgate.net This initiation capability implies a different thermal decomposition mechanism, likely involving the homolytic cleavage of the N-O bond to generate a phthalimidyl radical and an allyloxy radical, which can then initiate polymerization.

Research has shown that N-alkoxyphthalimides can effectively initiate the polymerization of acrylates and methacrylates at temperatures between 40 and 50 °C. wiley.comresearchgate.net Monomers such as vinyl acetate (B1210297) and styrene (B11656) were also found to be moderately reactive when initiated by these compounds at 60-65 °C. wiley.comresearchgate.net

The initiating activity is sensitive to several factors:

Structure of the Alkoxy Group: The reactivity of the N-alkoxyphthalimide initiator is influenced by the structure of the group attached to the oxygen. OR groups where R is an allylic, benzylic, or contains electron-withdrawing ester functionalities are more reactive compared to simple aliphatic groups. researchgate.net

Solvent: The choice of solvent significantly impacts the rate of polymerization. Tetrahydrofuran (THF) has been reported to provide the highest conversions, while more polar solvents like acetonitrile, acetone, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) lead to much-reduced reactivity. wiley.comresearchgate.net No polymerization was observed in aliphatic hydrocarbon solvents. wiley.com

Table 2: Polymerization Reactivity with N-Alkoxyphthalimide Initiators wiley.comresearchgate.net

| Monomer Type | Polymerization Temperature (°C) | Reactivity |

|---|---|---|

| Acrylates | 40 - 50 | High |

| Methacrylates | 40 - 50 | High |

| Vinyl acetate | 60 - 65 | Moderate |

| Styrene | 60 - 65 | Moderate |

The ability of this compound to initiate polymerization at these low temperatures points to a relatively weak N-O bond that can undergo homolysis, a process that can also be induced by light. beilstein-journals.org This dual thermal and photochemical activity makes N-alkoxyphthalimides a versatile class of radical precursors. researchgate.net However, studies have also noted that the rates of initiation can be slow relative to the rates of propagation, which can be a factor in applications like the synthesis of block copolymers. wiley.comresearchgate.net

Applications of N Allyloxyphthalimide in Polymer Chemistry and Advanced Materials

Role as a Monomer in Polymerization Processes

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. google.com The reactivity of N-Allyloxyphthalimide's allyl group suggests its potential role as a monomer.

Free radical polymerization is a common method for producing a wide variety of polymers, initiated by free radicals that can attack the double bonds of vinyl monomers. fujifilm.comwikipedia.org While direct studies on the homopolymerization of this compound or its copolymerization in acrylate (B77674) systems are not extensively documented, the behavior of similar phthalimide-containing acrylic monomers provides insight.

For instance, research on N-(2-acryloyloxyethyl)phthalimide (AEP), a monomer containing a phthalimide (B116566) group, demonstrates its participation in free-radical polymerization with methyl methacrylate (B99206) (MMA). researchgate.net The polymerization proceeds via a standard free-radical mechanism, where an initiator like azobisisobutyronitrile (AIBN) is used to generate radicals that initiate the polymer chain growth. researchgate.net The electronic and steric effects of the substituent on the carbon-carbon double bond are critical in determining a monomer's ability to undergo radical polymerization. hacettepe.edu.tr The phthalimide group in such monomers is known to influence the reactivity and the properties of the resulting polymer.

Thermosetting polyimides, particularly those based on bismaleimides (BMIs), are valued for their use in high-performance composites due to their excellent thermal stability. cnrs.frnih.gov However, neat BMI resins are often brittle. google.comnih.govcnrs.fr To improve their toughness, they are often copolymerized with reactive comonomers, especially those containing allyl groups. cnrs.fr

Initiation of Free Radical Polymerization (e.g., Acrylate Systems)

Function as a Cross-linking Agent for Polymeric Materials

Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. sigmaaldrich.comspecialchem.com This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. specialchem.comlohtragon.com Molecules with two or more reactive sites can act as cross-linking agents.

Synthesis of Oligomeric and Polymeric Derivatives

The synthesis of oligomers (short polymer chains) and polymers from functional monomers is a cornerstone of materials science. ucm.esnih.gov These processes allow for the creation of materials with precisely controlled structures and properties. nih.gov The synthesis of this compound derivatives has been achieved through methods like electrochemically induced cross-dehydrogenative C–O coupling of N-hydroxyphthalimide with alkenes.

While the synthesis of this compound is established, the synthesis of oligomers and polymers from this compound is not widely reported. However, general polymerization techniques could be applied. For instance, free radical polymerization, as discussed earlier, could theoretically produce poly(this compound). The synthesis of specific oligomers can be achieved through controlled polymerization techniques or step-growth reactions to create defined chain lengths, which serve as models for understanding structure-property relationships in the corresponding polymers. ucm.esshu.ac.uk Characterization of such oligomers and polymers would typically involve techniques like Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), and Mass Spectrometry (MALDI-TOF MS) to confirm their structure, molecular weight, and purity. rsc.orgmdpi.com

Influence on Macroscopic Material Properties (e.g., Thermal Stability, Glass Transition Temperature)

The incorporation of specific chemical moieties into a polymer structure has a profound impact on its macroscopic properties. The phthalimide group is known for its rigidity and thermal stability, while the flexible ether linkage in this compound can influence chain mobility.

Glass Transition Temperature (Tg): The glass transition temperature (Tg) is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. protolabs.comwikipedia.org This property is heavily influenced by the polymer's chemical structure, particularly chain flexibility and intermolecular forces. researchgate.net Studies on copolymers of the analogous monomer N-2-acryloyloxyethyl phthalimide (AEP) with methyl methacrylate (MMA) show that the Tg of the copolymer increases with higher AEP content. researchgate.net The homopolymer of AEP has a Tg of 357.2 K (84.05 °C), which is significantly higher than that of a comparable alkyl acrylate, indicating that the rigid phthalimide ring restricts the rotation around the polymer backbone bonds. researchgate.net It is expected that this compound would impart a similar increase in Tg if incorporated into a polymer chain.

Thermal Stability: The thermal stability of a polymer is also enhanced by the presence of aromatic and imide structures. The research on MMA-AEP copolymers demonstrated that the thermal stability is dependent on the copolymer composition. researchgate.net Bismaleimide (B1667444) resins, which feature imide rings, are known for their high thermal stability, and their properties can be further enhanced by copolymerization and the incorporation of stable fillers. nih.gov The addition of a comonomer containing an allylated siloxane-modified graphene oxide to a BMI resin, for example, was shown to increase the Tg from 305 °C to 342 °C. nih.gov

Data based on research on N-2-acryloyloxyethyl phthalimide (AEP) copolymers with methyl methacrylate (MMA). researchgate.net

Table 1: Glass Transition Temperatures (Tg) of MMA-AEP Copolymers| Molar Fraction of AEP in Copolymer | Glass Transition Temperature (Tg) in Kelvin (K) | Glass Transition Temperature (Tg) in Celsius (°C) |

|---|---|---|

| 0.00 (pMMA) | 381.2 | 108.05 |

| 0.08 | 378.2 | 105.05 |

| 0.27 | 371.7 | 98.55 |

| 0.49 | 365.2 | 92.05 |

| 0.68 | 361.2 | 88.05 |

| 1.00 (pAEP) | 357.2 | 84.05 |

Development of Functional Polymers with this compound Scaffolds

Polymeric scaffolds are porous, three-dimensional structures that provide mechanical support and a template for cell growth and tissue regeneration in biomedical applications. researchgate.netnih.gov The properties of these scaffolds, such as biocompatibility, biodegradability, and mechanical strength, are determined by the polymer used in their fabrication. researchgate.net The development of functional polymers is crucial for creating advanced scaffolds that can actively influence cellular behavior. mdpi.com

While there is no direct evidence of this compound being used to create polymeric scaffolds, its chemical structure offers potential. A polymer derived from this compound would possess phthalimide groups, which could be functionalized. For example, the imide ring could be opened to create carboxylic acid groups, providing sites for attaching bioactive molecules like growth factors or peptides. This functionalization could enhance cell adhesion and proliferation on the scaffold surface. researchgate.net The creation of functional scaffolds often involves combining natural and synthetic polymers or modifying existing polymers to achieve the desired biological and mechanical properties for applications like wound healing or bone tissue engineering. researchgate.netwindows.net

Advanced Spectroscopic Analysis and Structural Characterization of N Allyloxyphthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. researchgate.netlibretexts.org For N-Allyloxyphthalimide, both ¹H and ¹³C NMR are instrumental in confirming its structure.

Detailed analysis of ¹H NMR spectra allows for the assignment of each proton in the molecule. The aromatic protons of the phthalimide (B116566) group typically appear as two multiplets in the downfield region (around δ 7.7-7.9 ppm) due to the electron-withdrawing effect of the adjacent carbonyl groups. The protons of the allyl group exhibit characteristic signals: the internal methine proton (-OCH₂-CH =CH₂) appears as a multiplet, while the terminal vinyl protons (=CH ₂) show distinct signals, often as doublets of quartets or multiplets. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH ₂-CH=) are also clearly identifiable. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbons of the imide function are the most deshielded, appearing at the low end of the spectrum (around δ 164 ppm). The aromatic carbons show signals in their typical region, while the three distinct carbons of the allyl group can be assigned based on their chemical shifts. nih.gov

NMR is also a powerful tool for mechanistic studies, such as monitoring reaction progress. nih.gov For instance, in the synthesis of N-allyloxyphthalimides, ¹H NMR can be used to determine the yield of the product by integrating the characteristic signals of the product against an internal standard. nih.govlibretexts.org This allows for the optimization of reaction conditions and provides insight into the efficiency of the catalytic cycle involving the key phthalimide-N-oxyl (PINO) radical intermediate. nih.govlibretexts.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives (Note: Data is based on derivatives and may vary slightly for the parent compound. The data presented is for 2-((3-phenylallyl)oxy)isoindoline-1,3-dione, a related structure)

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.88–7.69 (m, 4H) | Aromatic (Phthalimide) | 163.9 | C=O |

| 7.43–7.22 (m, 5H) | Aromatic (Phenyl) | 137.6 | Aromatic |

| 6.70 (d, 1H) | Vinylic | 135.9 | Aromatic |

| 6.60–6.40 (m, 1H) | Vinylic | 134.5 | Aromatic |

| 4.90 (d, 2H) | -OCH₂- | 129.6 | Aromatic |

| 128.7 | Aromatic | ||

| 128.5 | Aromatic | ||

| 127.0 | Aromatic | ||

| 124.8 | Vinylic | ||

| 122.2 | Aromatic | ||

| 78.7 | -OCH₂- | ||

| Source: Adapted from ACS Omega. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. vscht.czspecac.com By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. libretexts.orgpg.edu.pl For this compound, IR spectroscopy can confirm the presence of its key structural motifs.

The most prominent peaks in the IR spectrum of this compound are associated with the phthalimide group. The two carbonyl (C=O) groups of the imide give rise to strong, characteristic stretching vibrations, typically appearing in the region of 1700-1780 cm⁻¹. uc.edumiamioh.edu The aromatic ring of the phthalimide structure will show C-H stretching absorptions slightly above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ range. vscht.cz

The allyl group also has distinct IR signals. The C=C double bond stretch is expected to appear around 1640-1680 cm⁻¹. pg.edu.pl The C-H bonds associated with the sp² hybridized carbons of the alkene will show stretching frequencies above 3000 cm⁻¹, while the sp³ hybridized C-H bonds of the methylene group will absorb just below 3000 cm⁻¹. uc.edu Furthermore, the C-O single bond stretch will be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. tutorchase.com

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Imide | C=O stretch | 1700 - 1780 | Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| C=C stretch | 1400 - 1600 | Medium-Weak | |

| Alkene | C=C stretch | 1640 - 1680 | Medium-Weak |

| =C-H stretch | 3010 - 3095 | Medium | |

| Alkane (CH₂) | -C-H stretch | 2850 - 2960 | Medium |

| Ether | C-O stretch | 1000 - 1300 | Strong |

| Imide | C-N stretch | 1100 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the deduction of its elemental formula. For this compound (C₁₁H₉NO₃), the exact mass can be confirmed. For instance, the protonated molecule [M+H]⁺ has been observed at an m/z that corresponds to the calculated value for C₁₁H₉NO₃H⁺. nih.gov

Beyond determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. msu.edulibretexts.org In electron ionization (EI) mass spectrometry, the high-energy ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. The stability of these fragments dictates the observed pattern. msu.edu

For this compound, several key fragmentation pathways can be predicted:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom is common for ethers, which would result in the loss of the allyl radical (•CH₂CH=CH₂) and the formation of a stable phthalimide-N-O⁺ ion. uniroma1.it

Phthalimide Ring Fragmentation: The stable phthalimide ring can undergo fragmentation itself, often involving the loss of one or two molecules of carbon monoxide (CO). A characteristic fragment for phthalimides is often seen at m/z 104, corresponding to the benzonitrile (B105546) cation radical, or at m/z 76, corresponding to the benzyne (B1209423) radical cation.

Loss of the entire allyloxy group: Cleavage of the N-O bond could lead to a phthalimide radical and an allyloxy cation.

Analyzing these fragments allows chemists to piece together the molecular structure, confirming the presence and connectivity of both the phthalimide and allyloxy moieties. nih.govlibretexts.org

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. rsc.orgmdpi.com This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with delocalized π electrons or non-bonding (n) electrons. researchgate.net

This compound contains several chromophores: the aromatic phthalimide ring and the two carbonyl groups. These features give rise to predictable electronic transitions. rsc.org

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of aromatic systems and conjugated double bonds. These absorptions are typically strong (high molar absorptivity, ε) and for the phthalimide system, would be expected in the UV region. mdpi.com

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* anti-bonding orbital of the carbonyl groups. These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions and are typically much weaker (low molar absorptivity). rsc.org

The presence of conjugation in the phthalimide system influences the position of the absorption maximum (λ_max). While a specific spectrum for this compound is not detailed here, the compound is expected to show strong absorptions in the UV region consistent with its aromatic and carbonyl-containing structure.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Modern spectroscopic methods allow for the real-time, in situ monitoring of chemical reactions, providing invaluable data on reaction kinetics, intermediates, and mechanisms. The synthesis of this compound often proceeds via a free-radical mechanism involving the phthalimide-N-oxyl (PINO) radical as a key catalytic intermediate.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as radicals. The formation of the PINO radical from its N-hydroxyphthalimide (NHPI) precursor can be directly observed and quantified using in situ ESR. nih.gov This allows researchers to study the factors that influence the generation and stability of this crucial intermediate, which is directly responsible for the hydrogen atom abstraction that initiates the allylic functionalization.

Other techniques like in situ IR or NMR spectroscopy can also be employed to monitor the disappearance of reactants (e.g., N-hydroxyphthalimide) and the appearance of the this compound product over time. This provides kinetic data that helps to elucidate the reaction mechanism and optimize conditions for yield and selectivity. These advanced methods are critical for moving beyond simple structural confirmation to a deeper understanding of the chemical processes involved.

Theoretical and Computational Chemistry Studies of N Allyloxyphthalimide Systems

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of the molecules involved in the formation of N-Allyloxyphthalimide. nih.govaps.org These studies often focus on the key intermediate, the phthalimide-N-oxyl (PINO) radical, which is generated from N-hydroxyphthalimide (NHPI). tandfonline.com

Theoretical analyses have been conducted to understand how substituents on the phthalimide (B116566) ring affect the reactivity of the PINO radical. acs.org A DFT study on the allylic hydrogen abstraction from cyclohexene (B86901) by various substituted PINO radicals revealed a direct correlation between the electronic properties of the substituent and the radical's reactivity. acs.org Electron-withdrawing groups were found to increase the spin density on the oxygen atom of the N-O moiety. This, in turn, leads to a higher O-H bond dissociation energy (BDE) in the resulting N-hydroxyphthalimide, a factor that critically determines the activation energy for the hydrogen abstraction step. acs.org

Computational studies combining voltammetric data and DFT calculations have also explored the base-promoted electrochemical generation of the PINO radical from NHPI. chemrxiv.org These models suggest that the process occurs via a multiple-site concerted proton-electron transfer (MS-CPET) mechanism. chemrxiv.org The choice of base is critical, as it influences not only the formation of the PINO radical but also its decomposition pathways. chemrxiv.org

The reactivity of the PINO radical is not limited to hydrogen abstraction. DFT calculations have been used to study its reactions with other substrates, such as phenols and vinyl compounds. acs.orgresearchgate.net These studies highlight the influence of factors like π-stacking interactions and charge transfer in the transition state, providing a deeper understanding of the radical's versatile reactivity. acs.orgresearchgate.net

Table 1: Calculated Properties of Substituted Phthalimide-N-Oxyl (PINO) Radicals (Example Data)

| Substituent on PINO Radical | Calculated O-H Bond Dissociation Energy (BDE) of corresponding NHPI (kcal/mol) | Calculated Activation Energy for H-abstraction (kcal/mol) | Reference |

|---|---|---|---|

| 4-NO₂ (Electron-withdrawing) | 88.5 | 7.8 | acs.org |

| H (Unsubstituted) | 86.0 | 9.2 | acs.org |

| 4-OCH₃ (Electron-donating) | 85.1 | 10.1 | acs.org |

Molecular Dynamics Simulations of Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations are a powerful tool for exploring the time-dependent behavior of chemical systems, including reaction pathways and the dynamics of short-lived intermediates. nih.gov While specific MD simulations focusing exclusively on the this compound system are not extensively documented in the literature, the methodology is well-suited to investigate its formation.

Ab initio molecular dynamics (AIMD), where forces are calculated on-the-fly using quantum mechanics, can be used to map out the entire reaction landscape without pre-existing assumptions about the reaction coordinate. chemrxiv.org For the synthesis of this compound, an AIMD simulation could track the trajectory from the initial reactants (an alkene with an allylic hydrogen and the PINO radical) through the transition state of hydrogen abstraction, the formation of the allylic radical and NHPI, and the final radical recombination step. nih.gov

Such simulations provide a dynamic picture of the reaction, capturing the transient formation and evolution of intermediates and transition states. osti.gov For instance, simulations could elucidate the lifetime of the intermediate C-centered allylic radical and the PINO radical pair, and whether they exist as a solvent-separated pair or a more tightly associated complex before recombination. mdpi.com This is crucial for understanding the selectivity of the reaction, especially the competition between C-O and C-N bond formation. nih.gov

Furthermore, classical MD simulations using reactive force fields (like ReaxFF) can model larger systems over longer timescales, providing statistical insights into the reaction network and identifying the most probable reaction pathways under specific conditions of temperature and pressure. nih.govosti.gov

Computational Modeling of Radical Formation and Recombination

The formation of this compound is fundamentally a radical process. Computational modeling is essential for understanding the two key steps: the formation of the initial radicals and their subsequent recombination.

Radical Formation: The process begins with the generation of the phthalimide-N-oxyl (PINO) radical from its precursor, N-hydroxyphthalimide (NHPI). tandfonline.comnih.gov The PINO radical then abstracts a hydrogen atom from the allylic position of an alkene. nih.gov Computational studies, primarily using DFT, have modeled this hydrogen atom transfer (HAT) step in detail. acs.orgresearchgate.net These models calculate the activation energy barrier for the HAT process, which is a key determinant of the reaction rate. acs.org Studies have shown that the PINO radical is a potent HAT catalyst capable of abstracting hydrogen from relatively weak C-H bonds. chemrxiv.orgnih.gov

Radical Recombination: Following the HAT step, two radicals exist in the system: the newly formed C-centered allylic radical and the PINO radical (now as the phthalimide anion radical's conjugate acid, NHPI, which quickly re-oxidizes or exists in equilibrium). The crucial step is the cross-dehydrogenative C-O coupling, where the C-centered radical and the O-centered PINO radical recombine. nih.gov Computational models can investigate the potential energy surface of this recombination. A key finding from experimental and mechanistic studies is the dual reactivity of the PINO radical, which can act as both an O-centered and an N-centered radical. nih.gov This leads to the possibility of forming a C-N bond as a side product. Computational modeling can predict the relative energy barriers for these two competing recombination pathways, helping to explain the observed selectivity for C-O coupling in the synthesis of N-Allyloxyphthalimides.

Prediction of Spectroscopic Signatures

Computational chemistry offers robust methods for predicting the spectroscopic signatures of molecules, which is an invaluable tool for structure verification and analysis. nih.gov For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnmrdb.org The process typically involves:

Optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a suitable basis set). faccts.de

Performing a subsequent calculation using a method like Gauge-Independent Atomic Orbitals (GIAO) to compute the isotropic magnetic shielding constants for each nucleus. faccts.de

Referencing these calculated shielding values to the shielding constant of a standard compound (e.g., tetramethylsilane, TMS), also calculated at the same level of theory, to obtain the final predicted chemical shifts. faccts.de

These predicted spectra can be compared with experimental data to confirm the structure. Discrepancies between predicted and experimental values can often be rationalized by considering conformational flexibility and solvent effects, which can also be incorporated into more advanced computational models. nih.govfaccts.de

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the optimized molecular structure. orientjchem.org The resulting frequencies and their corresponding intensities can be plotted to produce a theoretical spectrum. This allows for the assignment of specific vibrational modes to the peaks observed in an experimental IR spectrum, such as the characteristic C=O stretches of the phthalimide group, the C-O-N linkage, and the C=C bond of the allyl group.

Design and Optimization of Synthetic Strategies using Computational Methods

Computational methods are increasingly used not just to understand existing reactions but also to design new and improved synthetic strategies. nih.govmdpi.com For the synthesis of this compound, computational design can be applied in several ways.

One key area is the optimization of the HAT catalyst. As established by DFT studies, the electronic nature of substituents on the PINO radical significantly impacts its reactivity. acs.org Computational screening can be employed to design novel N-hydroxyphthalimide derivatives with tailored electronic properties. By systematically evaluating different electron-donating and electron-withdrawing groups in silico, it is possible to predict which substituents would lead to a lower activation energy for the desired allylic hydrogen abstraction, thus improving reaction efficiency or allowing the reaction to proceed under milder conditions. acs.org This approach accelerates the discovery of more effective catalysts by prioritizing the most promising candidates for experimental synthesis and testing. mdpi.com

Furthermore, computational modeling can help to understand and mitigate side reactions. For instance, the formation of C-N coupled byproducts is a potential issue. nih.gov Theoretical calculations can explore how the structure of the alkene substrate or the PINO radical influences the relative barriers for C-O versus C-N recombination. This knowledge can guide the selection of substrates and reaction conditions to maximize the yield of the desired this compound product. By providing a detailed mechanistic understanding, computational chemistry serves as a powerful predictive tool for optimizing reaction outcomes and designing more efficient and selective synthetic routes. acs.orgacs.org

Future Directions and Emerging Research Avenues for N Allyloxyphthalimide

Development of Sustainable and Green Synthetic Methodologies

The pursuit of green chemistry, which aims to design chemical products and processes that minimize the use and generation of hazardous substances, is a driving force in modern organic synthesis. A promising advancement in this area is the development of electrochemical methods for synthesizing N-Allyloxyphthalimide. nih.govacs.org

Recent research has demonstrated an electrochemically induced cross-dehydrogenative C–O coupling of N-hydroxyphthalimide with various alkenes that possess an allylic hydrogen atom. nih.govresearchgate.net This method avoids the need for traditional, often stoichiometric, chemical oxidants by using anodic oxidation, which aligns with the principles of green chemistry. nih.govacs.org The synthesis is conducted in a simple undivided electrochemical cell, typically using a carbon felt anode and a platinum cathode. nih.govresearchgate.net This process has successfully produced various this compound derivatives in moderate to good yields, ranging from 53% to 79%. nih.govresearchgate.net

The reaction proceeds by abstracting a hydrogen atom from the allylic position of an alkene, followed by the formation of a new carbon-oxygen bond with the N-hydroxyphthalimide, all while leaving the carbon-carbon double bond of the alkene unreacted. nih.govresearchgate.net This electrochemical approach represents a significant step towards more sustainable and atom-economical synthetic routes for this class of compounds. nih.gov

| Alkene Substrate | Product | Isolated Yield (%) |

|---|---|---|

| Cyclohexene (B86901) | 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione | 70% acs.org |

| Cyclopentene (B43876) | 2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione | 72% nih.govacs.org |

| Safrole | 2-((E)-4-(benzo[d] nih.govresearchgate.netdioxol-5-yl)but-2-en-2-yloxy)isoindoline-1,3-dione | 76% nih.gov |

| Hex-1-ene | 2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione / 2-(Hex-1-en-3-yloxy)isoindoline-1,3-dione | 79% (mixture) nih.gov |

| Allylbenzene | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione / 2-((1-Phenylallyl)oxy)isoindoline-1,3-dione | 69% (mixture) nih.gov |

| Isophorone | 2-((3,5,5-Trimethylcyclohex-2-en-1-yl)oxy)isoindoline-1,3-dione | 63% nih.gov |

| 2,3-Dimethylbut-2-ene | 2-((2,3-Dimethylbut-2-en-1-yl)oxy)isoindoline-1,3-dione / 2-((2,3-dimethylbut-3-en-2-yl)oxy)isoindoline-1,3-dione | 53% (mixture) nih.gov |

Exploration of Novel Catalytic Transformations

The synthesis of this compound is intrinsically linked to catalytic processes. In the electrochemical method, the phthalimide-N-oxyl (PINO) radical, generated in situ from N-hydroxyphthalimide, acts as a crucial catalytic agent. researchgate.nettandfonline.combeilstein-journals.org The PINO radical is a powerful hydrogen atom transfer (HAT) mediator, capable of selectively abstracting a hydrogen atom from the allylic carbon of an alkene. nih.gov This catalytic cycle, where the PINO radical is generated and then consumed to create the product while being regenerated from N-hydroxyphthalimide, is central to the reaction's success. nih.govresearchgate.net The dual reactivity of the PINO radical, serving as both the HAT mediator and a coupling partner for the resulting carbon-centered radical, is a key area of its catalytic versatility. nih.gov

Future research could expand beyond the PINO system. Exploring other catalytic systems could unlock new synthetic pathways and applications for this compound. For instance, N-heterocyclic carbenes (NHCs) have been successfully used as organocatalysts to synthesize N-aryl phthalimide (B116566) derivatives under mild conditions. iisc.ac.in Investigating NHC-catalyzed reactions for the synthesis or transformation of this compound could provide sustainable, metal-free alternatives. iisc.ac.in

Integration into Advanced Functional Materials and Nanomaterials

Phthalimide derivatives are recognized as valuable building blocks for creating functional materials such as polymers, dyes, and organic semiconductors. longdom.org this compound, with its reactive allyl group, is a particularly promising candidate for integration into advanced materials. chemscene.commdpi.com The terminal double bond of the allyl group serves as a versatile handle for polymerization or for post-synthesis modification via highly efficient reactions like thiol-ene "click" chemistry. mdpi.com

This opens up future possibilities for designing novel functional polymers and nanomaterials. For example, polymers incorporating the this compound unit could exhibit unique thermal or optical properties. The allyl functionality allows for the grafting of these molecules onto surfaces or nanoparticles, creating functionalized interfaces. mdpi.comau.dk Such materials could find applications in diverse areas, from the development of advanced coatings and adhesives to the engineering of smart materials that respond to external stimuli. au.dk

Mechanistic Elucidation of Complex Reaction Systems

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For the electrochemical synthesis of this compound, a plausible mechanism has been proposed based on experimental data, including cyclic voltammetry studies. nih.govacs.org

The proposed pathway involves the following key steps:

Deprotonation: The process begins with the deprotonation of N-hydroxyphthalimide (NHPI) by a base, such as pyridine (B92270). nih.govacs.org

Anodic Oxidation: The resulting anion is then oxidized at the anode to form the phthalimide-N-oxyl (PINO) radical. nih.govacs.org

Hydrogen Atom Abstraction (HAT): The electrochemically generated PINO radical abstracts a hydrogen atom from the allylic position of the alkene, creating a stabilized allylic radical. nih.govacs.org

Radical Recombination: The final product, this compound, is formed through the recombination of the allylic radical with the PINO radical, which can act as an O-centered radical. nih.govacs.org

Further mechanistic studies are crucial for refining this model. For instance, investigating the factors that influence the competition between C–O and potential C–N bond formation, as well as understanding the decomposition pathways of the PINO catalyst, will be vital for improving reaction efficiency and selectivity. nih.govchemrxiv.org Advanced computational and spectroscopic techniques could provide deeper insights into the transient radical species and transition states involved in these complex reaction systems. beilstein-journals.org

Interdisciplinary Research Applications

The unique structure of this compound positions it at the crossroads of several scientific fields, suggesting a rich landscape for interdisciplinary research. The potential to use this compound as a monomer or functionalizing agent for advanced materials directly connects synthetic organic chemistry with materials science and polymer chemistry. longdom.orgmdpi.com

Furthermore, given that phthalimide derivatives have a broad range of biological activities and are used as scaffolds in drug discovery, there is an opportunity for interdisciplinary work spanning medicinal chemistry, pharmacology, and biomedical engineering. japsonline.comjapsonline.combiomedgrid.com The development of this compound-based polymers or nanoparticles could lead to new systems for drug delivery or biomedical devices. mdpi.com

The electrochemical synthesis itself represents an interdisciplinary field, merging organic synthesis with electrochemistry and engineering to create more sustainable chemical processes. rsc.org Additionally, the application of computational science and artificial intelligence to model reaction mechanisms, predict material properties, and optimize synthetic conditions presents another exciting avenue for interdisciplinary collaboration.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Allyloxyphthalimide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves cross dehydrogenative coupling (CDC) reactions using hypervalent iodine reagents like phenyliodine diacetate (PIDA). Key parameters to optimize include solvent choice (e.g., dichloromethane or acetonitrile), reaction temperature (20–80°C), and catalyst loading (1–5 mol%). For reproducibility, ensure strict anhydrous conditions and monitor reaction progress via TLC or HPLC. Detailed protocols are available in studies employing PIDA-mediated CDC reactions .

- Characterization : Confirmation of product identity requires -NMR (e.g., allyl protons at δ 4.8–5.2 ppm), -NMR, and HRMS. Purity should be validated using HPLC (≥95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze allyloxy protons (-NMR) and carbonyl carbons (-NMR) to confirm substitution patterns.

- Infrared Spectroscopy (IR) : Look for phthalimide C=O stretches (~1770 cm) and allyl C-O-C vibrations (~1250 cm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Supplementary materials should include raw spectral data and calibration curves for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across studies?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines ) to identify variables causing discrepancies, such as substrate purity, solvent grade, or reaction time. Reproduce key experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) and validate results using independent analytical methods (e.g., -NMR vs. HPLC). Meta-analyses of yield data can identify outliers and systemic biases .

Q. What computational methods are suitable for studying the reaction mechanisms of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and free energy profiles for CDC reactions. Compare computed IR spectra with experimental data to validate intermediates. Molecular dynamics simulations (e.g., using Gaussian or ORCA) may elucidate solvent effects on reaction pathways. Reference prior mechanistic studies on hypervalent iodine reagents for benchmarking .

Q. How should researchers design experiments to analyze the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks.

- Analytical Endpoints : Monitor degradation via HPLC for byproducts (e.g., phthalic anhydride) and quantify remaining parent compound.

- Statistical Analysis : Use ANOVA to compare degradation rates across conditions and establish shelf-life predictions. Follow NIH guidelines for experimental rigor .

Data Reporting and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Experimental Section : Include exact molar ratios, solvent batch numbers, and equipment specifications (e.g., NMR spectrometer frequency).

- Supporting Information : Provide raw spectral data, chromatograms, and crystallographic files (if applicable).

- Ethical Reporting : Disclose failed attempts and unoptimized conditions to avoid publication bias. Adhere to Beilstein Journal guidelines for supplementary data organization .

Q. How can researchers address conflicting biological activity data for this compound derivatives?

- Methodological Answer : Perform dose-response assays (e.g., IC determinations) across multiple cell lines or enzymatic systems. Use blinded analyses to minimize bias. Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric). Reference prior studies on analogous phthalimide derivatives to contextualize findings .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., allyl bromide).

- Waste Disposal : Neutralize acidic/basic waste before disposal according to institutional guidelines.

Safety data sheets for related allyl compounds (e.g., allyl chloride) provide additional hazard context .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。